molecular formula C9H14N4O3 B2726312 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine CAS No. 312311-18-5

4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine

Cat. No.: B2726312
CAS No.: 312311-18-5
M. Wt: 226.236
InChI Key: YHHWJTILXUVBAU-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is a chemical compound with the molecular formula C9H14N4O3 and a molecular weight of 226.23 g/mol This compound features a pyrazole ring substituted with dimethyl and nitro groups, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dimethyl-3-nitropyrazole with morpholine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the pyrazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-4-aminopyrazol-3-yl)morpholine
  • 4-(2,5-Dimethyl-4-chloropyrazol-3-yl)morpholine
  • 4-(2,5-Dimethyl-4-methylpyrazol-3-yl)morpholine

Uniqueness

4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound valuable in various chemical and biological applications .

Properties

IUPAC Name

4-(2,5-dimethyl-4-nitropyrazol-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-7-8(13(14)15)9(11(2)10-7)12-3-5-16-6-4-12/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHWJTILXUVBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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